6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMVVAWYVCHXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
A michael addition-type reaction has been proposed for similar compounds, where the exocyclic amino group of the amino-pyrimidine attacks the active cc double bond. This results in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates.
Result of Action
It is known that pyrimidinamine derivatives have aroused great interest due to their privileged biological activities; they are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents. This suggests that the compound may have similar effects.
Biological Activity
6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine features a pyrimidine ring substituted with a chlorine atom at the 6-position and a cyclohexylmethyl group at the nitrogen atom. This specific arrangement contributes to its biological activity.
The mechanism of action of 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways critical for cellular function.
Biological Activity
Research indicates that 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine exhibits several biological activities:
- Antimicrobial Activity: The compound has shown effectiveness against various microbial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its efficacy and mechanisms.
- Enzyme Inhibition: It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development.
Structure-Activity Relationship (SAR)
Understanding the SAR of 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:
| Compound | Substituents | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 1 | Cyclohexylmethyl | Antimicrobial | 150 |
| 2 | Methyl | Anticancer | 75 |
| 3 | Ethyl | Enzyme inhibition | 200 |
These results suggest that modifications to the substituents can significantly impact the compound's potency and selectivity.
Case Studies
- Antimicrobial Studies: A study evaluated the antimicrobial properties of various pyrimidine derivatives, including 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine. The compound demonstrated significant activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition compared to standard antibiotics .
- Cancer Cell Line Inhibition: Another investigation into the anticancer potential of this compound revealed that it inhibited the proliferation of human cancer cell lines in vitro. The study highlighted a dose-dependent response, with lower concentrations leading to significant reductions in cell viability .
- Enzyme Interaction Studies: Research focusing on enzyme inhibition found that 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine effectively inhibited N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to various physiological processes. The compound's binding affinity was characterized through kinetic assays .
Scientific Research Applications
Kinase Inhibition
Pyrimidine derivatives, including 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine, have been extensively studied for their inhibitory effects on various kinases, particularly Janus kinase 3 (JAK3). JAK3 plays a crucial role in immune response regulation and is implicated in several autoimmune diseases and cancers. The development of selective JAK3 inhibitors is significant for therapeutic applications without the adverse effects associated with non-selective inhibitors that affect JAK2.
Key Findings:
- Compounds with similar structures have shown efficacy in inhibiting JAK3 with improved selectivity over JAK2, reducing the risk of anemia associated with JAK2 inhibition .
- The optimization of pyrimidine derivatives has led to the identification of potent inhibitors that can effectively modulate immune responses .
Neuroprotection
Recent studies suggest that pyrimidine derivatives may exert neuroprotective effects by inhibiting glycogen synthase kinase 3 (GSK3), an enzyme involved in neurodegenerative diseases such as Alzheimer's disease. The inhibition of GSK3 is associated with reduced hyperphosphorylation of tau proteins, which are implicated in neurofibrillary tangles seen in Alzheimer's pathology.
Research Insights:
- GSK3 inhibitors derived from pyrimidine scaffolds have shown promise in preclinical models for treating neurodegenerative conditions by preventing neuronal apoptosis and promoting cognitive function .
- The potential for these compounds to modulate neuronal signaling pathways opens avenues for addressing cognitive decline and related disorders .
Data Tables
Case Studies
- JAK3 Inhibition in Autoimmune Disorders
-
Neuroprotective Effects in Alzheimer's Models
- Research demonstrated that compounds similar to 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine effectively inhibited GSK3 activity, leading to enhanced cognitive function in animal models of Alzheimer's disease. This study highlighted the potential for these compounds to serve as therapeutic agents in neurodegeneration .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Other Pyrimidin-4-amine Derivatives
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Electron-Withdrawing Groups : Analogs with electron-withdrawing substituents (e.g., trifluoromethoxy, methylsulfonyl) are often intermediates in drug synthesis but lack direct potency data .
Antiviral Potential: Pyrazolo-pyrimidine analogs (e.g., 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine) demonstrate ML-predicted activity against SARS-CoV-2 Mpro, suggesting broader therapeutic relevance for pyrimidin-4-amine derivatives .
Physicochemical Properties
- Lipophilicity : The cyclohexylmethyl group increases logP compared to phenyl or fluorophenyl analogs, enhancing membrane permeability .
- Molecular Weight : 6-Chloro-N-(cyclohexylmethyl)pyrimidin-4-amine (MW ≈ 253.7 g/mol) is heavier than simpler analogs (e.g., 6-chloro-N-methylpyrimidin-4-amine, MW ≈ 157.6 g/mol), which may influence pharmacokinetics .
Preparation Methods
Reaction Conditions and Procedure
- Starting material: 4,6-dichloropyrimidine
- Reagents: Ammonia or primary amines (e.g., cyclohexylmethylamine for direct substitution)
- Solvent: Water or alcohols
- Temperature: 30–60 °C under atmospheric pressure
- Reaction time: Until residual 4,6-dichloropyrimidine ≤ 0.1% (HPLC area%)
- Molar ratios: 4,6-dichloropyrimidine to ammonia or amine is typically 1:2 to 1:8; water to 4,6-dichloropyrimidine is 16:1 to 33:1
Mechanism
The reaction proceeds via nucleophilic aromatic substitution where ammonia attacks the 4-position chlorine, displacing it to form 4-amino-6-chloropyrimidine. The reaction is exothermic and monitored by HPLC to ensure completion.
Yield and Purity
- Yield: Approximately 89–91% under optimized conditions
- Purity: >99% by HPLC analysis
- Typical isolation: Solid-liquid separation followed by vacuum drying at ~60 °C under reduced pressure
Example from Patent Literature
In a 1000 mL reactor equipped with stirring and temperature control, 125 g of 4,6-dichloropyrimidine was mixed with 250 g water and heated to 50–55 °C. Monomethylamine (112 g) was bubbled through the solution, maintaining reaction temperature at 56–60 °C. After reaction completion, the mixture was cooled, crystallized, filtered, washed, and dried to afford 110.7 g of 4-amino-6-chloropyrimidine with 89.4% yield and 99.3% purity.
Preparation of 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine
Direct Amination Approach
- The 4-amino-6-chloropyrimidine intermediate can be reacted with cyclohexylmethylamine under nucleophilic substitution conditions to replace the chlorine at the 6-position.
- Reaction typically occurs in polar aprotic solvents or alcohols with or without base catalysts.
- Temperature and reaction time are optimized to maximize substitution at the 6-position while minimizing side reactions.
Alternative Routes
- Some methods involve first preparing 6-chloro-4-aminopyrimidine and then coupling with cyclohexylmethylamine using coupling agents or under reflux conditions.
- Use of alkaline catalysts or bases (e.g., sodium hydroxide) may facilitate the substitution reaction.
Reaction Optimization and Industrial Considerations
- Green Chemistry: The method using aqueous ammonia and 4,6-dichloropyrimidine is noted for being environmentally friendly, low cost, and suitable for large-scale production due to mild conditions and high yield.
- Impurity Control: Reaction monitoring by HPLC ensures low residual starting material and controlled impurity profiles.
- Crystallization and Drying: Controlled cooling and vacuum drying are essential for obtaining high-purity crystalline products.
Data Summary Table
| Step | Reactants | Conditions | Yield (%) | Purity (HPLC Area %) | Notes |
|---|---|---|---|---|---|
| 1 | 4,6-dichloropyrimidine + NH3 | 30–60 °C, aqueous, atmospheric pressure | 89–91 | >99 | Formation of 4-amino-6-chloropyrimidine intermediate |
| 2 | 4-amino-6-chloropyrimidine + cyclohexylmethylamine | Reflux in alcohol or aprotic solvent, base catalyst | Variable (optimizable) | High (dependent on purification) | Nucleophilic substitution at 6-position |
Research Findings and Notes
- The selective substitution at the 4-position by ammonia is highly efficient and reproducible.
- The subsequent substitution at the 6-position with cyclohexylmethylamine requires careful control of reaction parameters to avoid di-substitution or side products.
- The use of 4,6-dichloropyrimidine as starting material is advantageous due to its commercial availability and cost-effectiveness.
- The method is scalable and has been demonstrated in multi-kilogram batches with consistent quality.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution, where 6-chloropyrimidin-4-amine reacts with cyclohexylmethylamine under reflux in polar aprotic solvents (e.g., DMF or THF). Catalytic bases like K₂CO₃ enhance reactivity by deprotonating the amine. Optimize temperature (80–100°C) and stoichiometric ratios (1:1.2 amine:chloropyrimidine) to achieve yields >70%. Monitor reaction progress using TLC (ethyl acetate/hexane, 3:7) .
Q. How is 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine characterized to confirm structural integrity?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 8.2–8.5 ppm for pyrimidine C-H) and cyclohexylmethyl signals (δ 1.0–2.0 ppm for CH₂ and cyclohexyl CH₂).
- HPLC-MS : Confirm molecular ion [M+H]⁺ at m/z 254.7 (C₁₁H₁₇ClN₄) with >95% purity.
- FT-IR : Validate N-H stretching (~3300 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Methodology : Refer to its Material Safety Data Sheet (MSDS):
- Hazards : Harmful if inhaled, ingested, or absorbed through skin (H302, H312, H332).
- Protective Measures : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C, away from oxidizers.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Model transition states using Gaussian09 at B3LYP/6-31G* level to assess activation energy for substitution at the C6 position.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C-Cl bond) prone to nucleophilic attack.
- Docking Studies : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Batch Analysis : Compare purity (>98% vs. <95%) via HPLC; impurities like 6-hydroxypyrimidine derivatives may skew results.
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%).
- Polymorph Screening : Use X-ray crystallography (as in ) to detect crystalline forms affecting solubility and bioactivity .
Q. How do steric effects from the cyclohexylmethyl group influence regioselectivity in further derivatization?
- Methodology :
- Kinetic Studies : Compete reactions with bulkier vs. smaller nucleophiles (e.g., benzylamine vs. methylamine) under identical conditions.
- NOESY NMR : Detect spatial proximity between cyclohexyl protons and pyrimidine ring to map steric hindrance.
- Crystal Structure Analysis : Resolve torsion angles (e.g., C-N-C-C) to quantify conformational strain .
Q. What advanced analytical techniques quantify trace degradation products in long-term stability studies?
- Methodology :
- UPLC-QTOF-MS : Detect degradation products (e.g., hydrolyzed 6-hydroxypyrimidine) at ppm levels with exact mass accuracy.
- Forced Degradation : Expose to accelerated conditions (40°C/75% RH, pH 1–13) and profile degradation pathways.
- 2D-COSY NMR : Assign cross-peaks to distinguish degradation artifacts from synthetic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
